molecular formula C7H4N4O4 B174885 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-09-6

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B174885
CAS No.: 144435-09-6
M. Wt: 208.13 g/mol
InChI Key: FZAAGBYLDXVMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C₇H₄N₄O₄. It is known for its unique structure, which includes a pyrido-pyrazine core substituted with a nitro group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of 5-nitropyridine-2,3-diamine with oxalic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of the KRAS protein, which is involved in cell signaling pathways related to cancer . The nitro group plays a crucial role in the compound’s reactivity and binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying biological mechanisms .

Properties

IUPAC Name

7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-6-7(13)10-5-4(9-6)1-3(2-8-5)11(14)15/h1-2H,(H,9,12)(H,8,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAAGBYLDXVMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)C(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444718
Record name 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144435-09-6
Record name 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.